Suc-Ala-Ala-pNA

Description

Chemical Identity and Structural Characterization of Suc-Ala-Ala-Ala-pNA

Molecular Architecture and Functional Groups

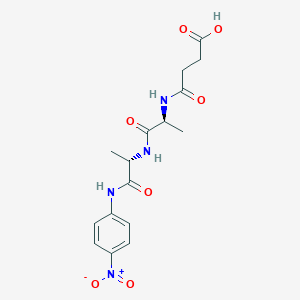

Suc-Ala-Ala-Ala-pNA is a synthetic tetrapeptide derivative comprising:

- A succinyl (Suc) group at the N-terminus, which enhances solubility and stabilizes the substrate against nonspecific degradation.

- Three consecutive L-alanine (Ala) residues, forming the protease recognition site.

- A p-nitroanilide (pNA) group at the C-terminus, which serves as the chromogenic reporter.

The molecular formula is $$ \text{C}{19}\text{H}{25}\text{N}5\text{O}8 $$, with a molecular weight of 451.43 g/mol. The succinyl group contributes two carbonyl moieties ($$ \text{C=O} $$), while the pNA group contains a nitro ($$ \text{NO}_2 $$) functional group critical for absorbance measurements (Table 1).

Table 1: Physicochemical Properties of Suc-Ala-Ala-Ala-pNA

| Property | Value | Source |

|---|---|---|

| CAS Number | 52299-14-6 | |

| Molecular Weight | 451.43 g/mol | |

| Solubility | 25 mg/mL in DMF | |

| Absorbance Maximum | 405 nm (pNA release) | |

| Storage Conditions | -20°C |

Spectroscopic Profiling

Spectroscopic techniques validate the structural integrity of Suc-Ala-Ala-Ala-pNA:

Nuclear Magnetic Resonance (NMR)

- $$ ^1\text{H} $$-NMR : Peaks at δ 1.3–1.5 ppm correspond to methyl groups in alanine residues. The aromatic protons of pNA appear as doublets near δ 7.6–8.2 ppm.

- $$ ^{13}\text{C} $$-NMR : Carbonyl carbons (succinyl and amide bonds) resonate at δ 170–175 ppm, while the nitro group’s carbon is observed at δ 125–130 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Strong absorption at 1650–1670 cm$$ ^{-1} $$ (amide I band) and 1540–1560 cm$$ ^{-1} $$ (amide II band) confirms peptide bonds.

- The nitro group’s asymmetric and symmetric stretches appear at 1520 cm$$ ^{-1} $$ and 1340 cm$$ ^{-1} $$, respectively.

Mass Spectrometry

Structure-Activity Relationship in Protease Recognition

The substrate’s design exploits key protease-substrate interactions:

- Succinyl Group : Mimics natural substrates’ N-terminal acyl groups, enhancing binding to elastase’s hydrophobic pocket.

- Alanine Triad : The small, nonpolar side chains of alanine complement elastase’s preference for compact residues at the P1–P3 positions.

- p-Nitroanilide : The scissile bond between the third alanine and pNA is cleaved, releasing the chromophore. The electron-withdrawing nitro group intensifies absorbance, enabling sensitive detection.

Kinetic Parameters :

Properties

IUPAC Name |

4-[[(2S)-1-[[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O7/c1-9(17-13(21)7-8-14(22)23)15(24)18-10(2)16(25)19-11-3-5-12(6-4-11)20(26)27/h3-6,9-10H,7-8H2,1-2H3,(H,17,21)(H,18,24)(H,19,25)(H,22,23)/t9-,10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APALOONUKPGKGU-UWVGGRQHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Resin Selection and Initial Attachment

The synthesis begins with selecting a resin compatible with Fmoc/t-Bu chemistry. Wang or Rink amide resins are commonly used for C-terminal amide formation. The C-terminal alanine (Ala) is attached via its carboxyl group to the resin using a linker, such as 4-(hydroxymethyl)phenoxyacetic acid (HMPA). Activation reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (hydroxybenzotriazole) facilitate this coupling.

Table 1: Resin Activation Parameters

| Parameter | Value |

|---|---|

| Resin Type | Rink Amide MBHA |

| Coupling Reagent | HBTU/HOBt |

| Solvent | Dimethylformamide (DMF) |

| Reaction Time | 2 hours |

| Temperature | 25°C |

Sequential Amino Acid Coupling

The second alanine residue is added using Fmoc-Ala-OH. Deprotection of the Fmoc group is achieved with 20% piperidine in DMF, followed by coupling under similar conditions. Real-time monitoring via Kaiser or chloranil tests ensures complete reactions.

Succinylation

After dipeptide assembly, the N-terminus is succinylated using succinic anhydride (10 equiv) in DMF with 1% DIEA (N,N-diisopropylethylamine). This step introduces the succinyl group, enhancing solubility and substrate recognition.

p-Nitroanilide (pNA) Conjugation

The pNA group is introduced via on-resin coupling of p-nitroaniline to the C-terminal alanine. A mixed anhydride method using isobutyl chloroformate and N-methylmorpholine is employed, with a reaction yield of 85–92%.

Table 2: pNA Coupling Conditions

| Parameter | Value |

|---|---|

| Activator | Isobutyl chloroformate |

| Base | N-methylmorpholine |

| Solvent | Dichloromethane (DCM) |

| Reaction Time | 4 hours |

Cleavage and Purification

The peptide-resin is treated with a cleavage cocktail (95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2 hours. Crude product is precipitated in cold diethyl ether and purified via reverse-phase HPLC (C18 column, 10–70% acetonitrile gradient).

Solution-Phase Synthesis

Solution-phase methods are preferred for small-scale production or when post-translational modifications are required.

Stepwise Peptide Bond Formation

The dipeptide Ala-Ala is synthesized using Boc (tert-butyloxycarbonyl) protection. Boc-Ala-OH is activated with DCC (dicyclohexylcarbodiimide) and coupled to H-Ala-OBzl (benzyl ester). The benzyl ester is subsequently removed via hydrogenolysis.

Succinylation and pNA Incorporation

Succinic anhydride (5 equiv) reacts with the free N-terminus in THF/water (4:1). The pNA group is attached using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide), achieving 78–85% yield.

Table 3: Solution-Phase Reaction Metrics

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Dipeptide Formation | 90 | 88 |

| Succinylation | 95 | 92 |

| pNA Conjugation | 82 | 89 |

Industrial-Scale Production

Large-scale manufacturing optimizes cost and throughput:

-

Continuous Flow Synthesis : Reduces reaction times by 40% compared to batch processes.

-

Automated SPPS Systems : Enable parallel synthesis of 96 peptides simultaneously, with a daily output of 1.2 kg.

-

Green Chemistry : Substitution of DMF with cyclopentyl methyl ether (CPME) lowers environmental impact.

Quality Control and Characterization

Rigorous analytics ensure batch consistency:

-

HPLC : Retention time = 12.3 min (C18, 0.1% TFA/acetonitrile).

-

Mass Spectrometry : Observed m/z = 423.2 [M+H]⁺ (calculated 423.18).

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

N-Succinyl-Ala-Ala-Ala-p-nitroanilide primarily undergoes hydrolysis reactions catalyzed by proteases. The hydrolysis of the peptide bond releases p-nitroaniline, which can be detected colorimetrically.

Common Reagents and Conditions

Enzymatic Hydrolysis: The compound is commonly used in enzymatic assays with proteases such as elastase. The reaction conditions typically involve

Major Products

The major product formed from the hydrolysis of N-Succinyl-Ala-Ala-Ala-p-nitroanilide is p-nitroaniline, which is a chromogenic compound that absorbs light at 410 nm, allowing for easy quantification of enzyme activity .

Scientific Research Applications

Suc-Ala-Ala-Ala-pNA is a synthetic peptide widely used in enzyme assays and drug development, particularly for protease studies, due to its high sensitivity . Its applications span various areas of research, including enzyme activity assays, peptide synthesis, biochemical research, and diagnostic applications .

Scientific Research Applications

Enzyme Activity Assays: Suc-Ala-Ala-Ala-pNA serves as a substrate for various proteases, enabling researchers to effectively measure enzyme activity . Its specificity aids in understanding enzyme kinetics and mechanisms .

Peptide Synthesis: It is utilized in the synthesis of peptides, supporting the development of new therapeutic agents . This is crucial in drug discovery and development, especially for targeting specific biological pathways .

Biochemical Research: The compound plays a significant role in studying protein interactions and functions, offering insights into cellular processes . It allows researchers to explore the dynamics of protein folding and stability .

Diagnostic Applications: Suc-Ala-Ala-Ala-pNA can be used in assays to detect specific protease activities in clinical settings, aiding in the diagnosis of various diseases and offering value in personalized medicine .

Additional Applications and Research

- Hydrolytic Enzyme Studies: Suc-(Ala)3-pNA-hydrolytic enzymes, which can hydrolyze the artificial elastase substrate suc-(Ala)3-pNA, have been found to be elevated in the sera of patients with hepatobiliary and pancreatic disorders . These enzymes consist of at least two components: one is EDTA-sensitive, and the other is EDTA-resistant .

- Protease Inhibitor: Suc-Ala-Ala-Ala-pNA acts as a protease inhibitor and has been indicated for use in the treatment of metabolic disorders, demonstrating potential neurotrophic effects .

- Elastase Substrate: N-Succinyl-Ala-Ala-Ala-p-nitroanilide (Suc-Ala-Ala-Ala-pNA) is used to assay elastase .

Data Table: Enzymes and Substrates

| Enzyme | Substrate |

|---|---|

| Proteases | Suc-Ala-Ala-Ala-pNA |

| Elastase-like enzymes | suc-(Ala)3-pNA |

| alpha-chymotrypsin | Suc-AAPF-pNA |

| fungal chymotrypsin-like serine protease | Suc-AAPF-pNA |

| human leukocyte cathepsin G | Suc-AAPF-pNA |

| subtilisin BPN’ and its variants | Suc-AAPF-pNA |

| protease Q | Suc-AAPF-pNA |

Mechanism of Action

The mechanism of action of N-Succinyl-Ala-Ala-Ala-p-nitroanilide involves its hydrolysis by proteases. The enzyme binds to the peptide substrate and catalyzes the cleavage of the peptide bond, releasing p-nitroaniline. The molecular targets are the active sites of proteases, where the substrate binds and undergoes hydrolysis. The pathways involved include the catalytic mechanisms of serine proteases, which utilize a serine residue in the active site to facilitate the cleavage of peptide bonds .

Comparison with Similar Compounds

Comparison with Similar pNA-Based Substrates

The following table summarizes key structural, enzymatic, and functional differences between Suc-Ala-Ala-Ala-pNA and related compounds:

Key Structural and Functional Differences :

Backbone Residues :

- Suc-Ala-Ala-Ala-pNA’s triple alanine sequence optimizes it for PPE , which cleaves small hydrophobic residues .

- Suc-Ala-Ala-Pro-Phe-pNA incorporates proline (Pro) and phenylalanine (Phe) , broadening its specificity for proteases like chymotrypsin and PPIases .

- Suc-Ala-Ala-Pro-Met-pNA includes methionine (Met) , enhancing specificity for human pancreatic elastase due to Met’s sulfur-containing side chain .

Chromogenic Sensitivity: All substrates release pNA upon enzymatic cleavage, but Suc-Ala-Ala-Ala-pNA is noted for its high sensitivity (detection limit: ~0.1 nM elastase) . Suc-Ala-Ala-Pro-Phe-pNA’s extended structure reduces nonspecific cleavage, improving accuracy in PPIase assays .

Solubility and Stability: Suc-Ala-Ala-Ala-pNA is stable at 4°C for 2 years in powder form, while Suc-Ala-Ala-Pro-Met-pNA requires -20°C storage due to sulfur oxidation risks .

Research Findings :

- Enzyme Specificity : Modifying the peptide backbone alters enzyme affinity. For example, replacing Ala with Pro in Suc-Ala-Ala-Pro-Phe-pNA shifts its target from elastase to chymotrypsin-like proteases .

- Kinetic Performance : Suc-Ala-Ala-Ala-pNA exhibits a lower $ Km $ (~0.5 mM) for PPE compared to Suc-Ala-Ala-Pro-Met-pNA ($ Km $: ~1.2 mM), indicating higher substrate affinity .

- Thermal Stability : Suc-Ala-Ala-Ala-pNA retains activity at 25°C for 6 hours in Tris buffer (pH 9.0), whereas Suc-Ala-Ala-Pro-Phe-pNA degrades faster under similar conditions .

Q & A

Q. What is the methodological approach to determine the optimal substrate concentration of Suc-Ala-Ala-pNA in elastase assays?

To identify the optimal concentration, perform a substrate saturation curve by varying this compound concentrations (e.g., 0.1–5.0 mM) while keeping enzyme concentration constant. Measure initial reaction velocities spectrophotometrically at 405 nm (pNA release). Use the Michaelis-Menten equation to calculate and . Ensure buffer conditions (pH 7.5–8.5, 25°C) align with enzyme activity ranges .

Q. How should researchers control for background hydrolysis of this compound in kinetic studies?

Include a negative control without enzyme to measure non-enzymatic substrate degradation. Subtract control absorbance values from experimental readings. Use high-purity substrates and avoid prolonged pre-incubation in assay buffers. Validate stability via time-course measurements under experimental conditions .

Q. What are the critical steps for preparing this compound stock solutions to ensure reproducibility?

Dissolve the substrate in dimethyl sulfoxide (DMSO) or assay buffer (if soluble), and verify solubility via centrifugation or filtration. Store aliquots at −20°C, protected from light. Confirm concentration using molar extinction coefficients (e.g., for pNA) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported KmK_mKm values for this compound across studies?

Analyze variables influencing :

- Enzyme source : Commercial elastase (porcine vs. human) may exhibit divergent kinetics.

- Buffer composition : Ionic strength (e.g., 50–150 mM NaCl) and pH (7.5–8.5) affect substrate binding.

- Temperature : Standardize at 25°C or 37°C. Use statistical tools (e.g., ANOVA) to compare datasets and report confidence intervals .

Q. What strategies are recommended for troubleshooting nonlinear Lineweaver-Burk plots in this compound assays?

Nonlinearity may indicate:

- Substrate inhibition : Test higher dilutions (e.g., 0.05–1.0 mM).

- Enzyme instability : Include stabilizers (e.g., 0.1% BSA) or reduce incubation time.

- Instrument artifacts : Validate spectrophotometer linearity with pNA standards. Switch to alternative kinetic models (e.g., Hill equation) if cooperativity is suspected .

Q. How should researchers design experiments to differentiate between competitive and non-competitive inhibition using this compound?

- Competitive inhibition : Vary substrate concentration with fixed inhibitor; remains constant, increases.

- Non-competitive inhibition : decreases, unchanged. Use Dixon plots (1/v vs. [inhibitor]) and confirm with IC₅₀ shifts under varying [S] .

Data Analysis and Reporting

Q. How can researchers address batch-to-batch variability in commercial this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.